trans-3-aminocyclohexanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-aminocyclohexanecarboxamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of tert-butyl carbamate (N-Boc) as a protecting group, which is later deprotected using hydrogen chloride gas under solvent-free conditions .
Industrial Production Methods
Industrial production of trans-3-aminocyclohexanecarboxamide hydrochloride often involves scalable and sustainable methods. The ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor is one such method. This approach allows for the controlled and stoichiometric release of hydrogen chloride gas, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
trans-3-aminocyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted derivatives.
Scientific Research Applications
trans-3-aminocyclohexanecarboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of trans-3-aminocyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to trans-3-aminocyclohexanecarboxamide hydrochloride include:
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both amine and carboxamide functional groups
Properties
Molecular Formula |
C7H15ClN2O |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(1S,3S)-3-aminocyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6-;/m0./s1 |
InChI Key |
ZCFBGXVDLNNMDE-GEMLJDPKSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)C(=O)N.Cl |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.